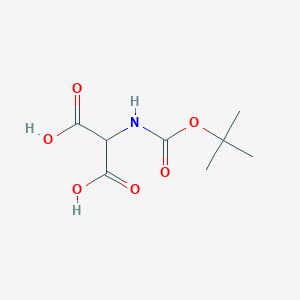

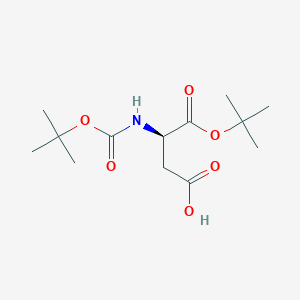

2-((tert-Butoxycarbonyl)amino)malonic acid

説明

2-((tert-Butoxycarbonyl)amino)malonic acid, also known as Boc-Dap-OH, is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . Its molecular formula is C8H13NO6 and its molecular weight is 219.19 g/mol.

Synthesis Analysis

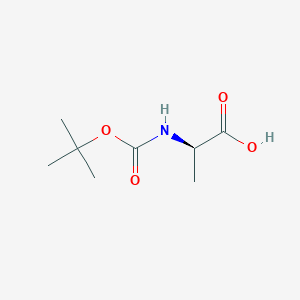

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H13NO6 . The exact mass is 219.07400 .Chemical Reactions Analysis

The this compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .科学的研究の応用

N-tert-Butoxycarbonylation of Amines

N-tert-Butoxycarbonylation is a pivotal reaction in the synthesis of N-Boc protected amino acids, which are essential for peptide synthesis due to their resistance to racemization. Heydari et al. (2007) highlighted the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, offering an environmentally benign method for the synthesis of N-Boc derivatives Heydari, Roohollah Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007.

Electrophilic Amination

Baburaj and Thambidurai (2012) demonstrated the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids via electrophilic amination, employing N-Boc-O-tosyl hydroxylamine as an effective NH-Boc transfer reagent. This method facilitates the synthesis of modified peptides and biologically active heterocyclic derivatives Baburaj & Thambidurai, 2012.

tert-Butoxycarbonylation Reagent Development

The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates is described by Saito, Ouchi, and Takahata (2006). This reagent allows for the chemoselective and high-yield tert-butoxycarbonylation under mild conditions Saito, Ouchi, & Takahata, 2006.

N-Boc Deprotection Methods

An efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent was developed by Procopio et al. (2022). This method represents a cleaner alternative to traditional deprotection strategies, contributing to environmentally friendlier peptide synthesis processes Procopio, Siciliano, De Rose, Trombino, Cassano, & Di Gioia, 2022.

Synthesis of Amino Acid Derivatives

Krishnamurthy et al. (2015) utilized diethyl malonate derivatives for the synthesis of racemic 2-amino-5-hexenoic acid and its resolution into enantiomerically pure amino acids with tert-butoxycarbonyl (Boc) protection. This process is pivotal for the synthesis of 5-hydroxypipecolic acid, showcasing the versatility of Boc-protected amino acids in synthesizing complex molecules Krishnamurthy, Venkataprasad, Chand Vagvala, Moriguchi, & Tsuge, 2015.

作用機序

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)malonic acid involves its use as a reactant for protein assembly directed by synthetic molecular recognition motifs . It is also used in the solid-phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities, synthesis of HCV protease inhibitor modified analogs, and solid-phase synthesis of peptidic V1a receptor agonists .

Safety and Hazards

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-8(2,3)15-7(14)9-4(5(10)11)6(12)13/h4H,1-3H3,(H,9,14)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOUGIFZJJVBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592972 | |

| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119881-02-6 | |

| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

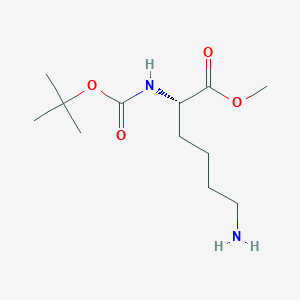

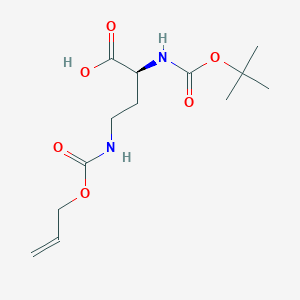

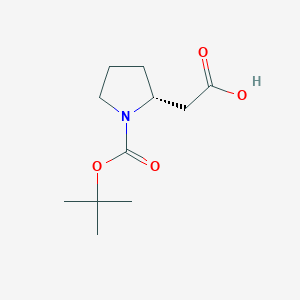

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

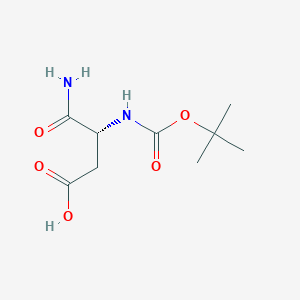

![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)